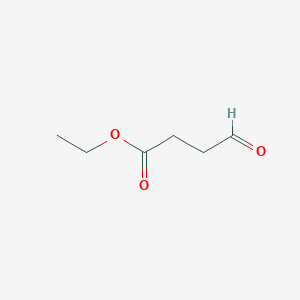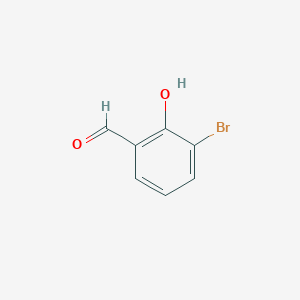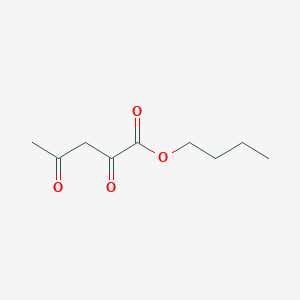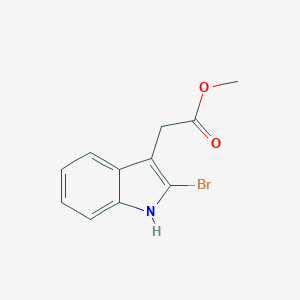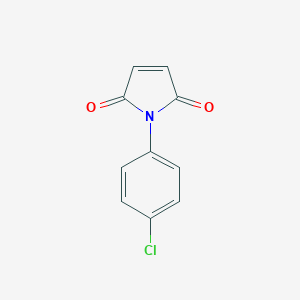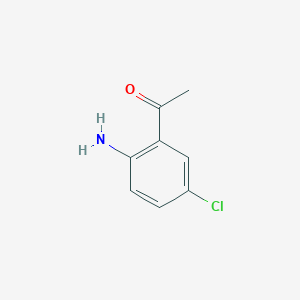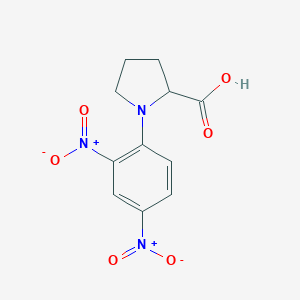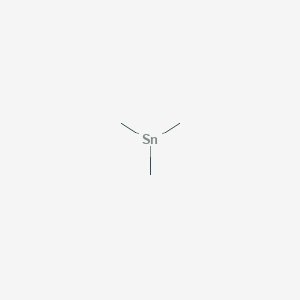
Stannane, trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, trimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as trimethylstannane and is represented by the chemical formula (CH3)3SnH.
Mécanisme D'action
The mechanism of action of stannane, trimethyl- involves the transfer of a hydride ion (H-) from the stannane to the functional group being reduced. This transfer results in the formation of an alkane and a tin-containing byproduct. The reaction is highly selective and can be controlled by varying the reaction conditions.
Effets Biochimiques Et Physiologiques
Stannane, trimethyl- has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe health effects if ingested or inhaled. Therefore, it is essential to handle this compound with caution and use appropriate safety measures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of stannane, trimethyl- is its high selectivity as a reducing agent. This selectivity allows for the reduction of specific functional groups without affecting other functional groups present in the molecule. However, the compound is highly reactive and requires specialized equipment and expertise for its synthesis and handling.
Orientations Futures
Stannane, trimethyl- has potential applications in various fields of scientific research, including organic synthesis, material science, and catalysis. Future research can focus on exploring new methods for the synthesis of stannane, trimethyl- and its derivatives. Additionally, the compound's potential applications in the field of catalysis can be further explored to develop more efficient and selective catalysts. Finally, the toxicity of stannane, trimethyl- can be further studied to develop appropriate safety measures for its handling and use in scientific research.
Conclusion:
In conclusion, stannane, trimethyl- is a highly reactive compound with significant potential applications in various fields of scientific research. Its unique properties as a reducing agent make it an essential tool in organic synthesis. However, the compound's toxicity requires appropriate safety measures to be taken during its handling and use. Future research can further explore the compound's potential applications and develop safer and more efficient methods for its synthesis and use.
Méthodes De Synthèse
Stannane, trimethyl- can be synthesized through various methods, including the reduction of trimethyltin chloride with lithium aluminum hydride or sodium borohydride. Another method involves the reaction of trimethyltin bromide with lithium aluminum hydride. The synthesis of stannane, trimethyl- requires specialized equipment and expertise due to the highly reactive nature of the compound.
Applications De Recherche Scientifique
Stannane, trimethyl- has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of organic chemistry, where it is used as a reducing agent. Stannane, trimethyl- can reduce various functional groups, including ketones, aldehydes, and esters, to their respective alkanes.
Propriétés
Numéro CAS |
1631-73-8 |
|---|---|
Nom du produit |
Stannane, trimethyl- |
Formule moléculaire |
C3H9Sn |
Poids moléculaire |
163.81 g/mol |
InChI |
InChI=1S/3CH3.Sn/h3*1H3; |
Clé InChI |
LYRCQNDYYRPFMF-UHFFFAOYSA-N |
SMILES |
C[Sn](C)C |
SMILES canonique |
C[Sn](C)C |
Autres numéros CAS |
1631-73-8 |
Synonymes |
trimethylstannane trimethyltin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



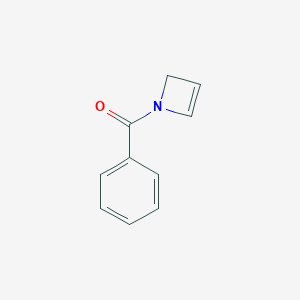
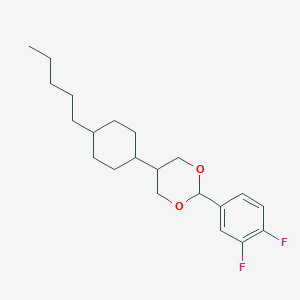
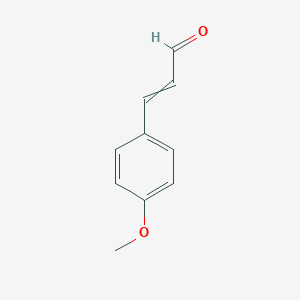
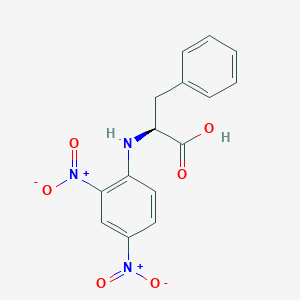
![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)
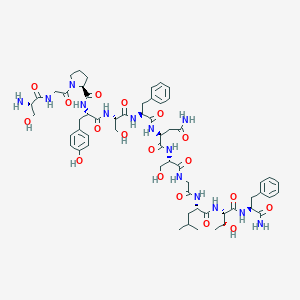
![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)
